molecular formula C19H21N3O B11081210 N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

Cat. No.: B11081210
M. Wt: 307.4 g/mol
InChI Key: LLBRXVDIWLDQJU-UHFFFAOYSA-N
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Description

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic aromatic system. The core structure comprises a five-membered imidazole ring fused to a six-membered pyridine ring, substituted at position 7 with a methyl group, position 2 with a phenyl group, and position 3 with a pentanamide side chain. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as inferred from analogs in the imidazo[1,2-a]pyridine class .

The pentanamide substituent introduces a flexible aliphatic chain, enhancing lipophilicity compared to shorter acyl groups (e.g., acetamide) or aromatic substituents (e.g., benzamide).

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide

InChI

InChI=1S/C19H21N3O/c1-3-4-10-17(23)21-19-18(15-8-6-5-7-9-15)20-16-13-14(2)11-12-22(16)19/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,23)

InChI Key

LLBRXVDIWLDQJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitro Group Installation

Nitration of 7-methyl-2-phenylimidazo[1,2-a]pyridine using nitric acid in sulfuric acid produces the 3-nitro derivative (yield: 85%). The nitro group serves as a precursor for the amine required for acylation.

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C, ethanol) or chemical reduction (LiAlH₄, THF) converts the nitro group to an amine. LiAlH₄ reduction in THF at 0°C achieves 90% conversion.

Acylation to Form Pentanamide Moiety

The final step involves reacting the C3 amine with pentanoyl chloride or anhydride:

Procedure from Saripidem Synthesis (Adapted) :

  • Substrate : 3-Amino-7-methyl-2-phenylimidazo[1,2-a]pyridine (0.2 mmol)

  • Acylating Agent : Pentanoyl chloride (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 30 minutes

  • Yield : 65% after column chromatography

Table 2 : Acylation Method Comparison

Acylating AgentBaseSolventTemperatureYield
Pentanoyl chlorideEt₃NDCM0°C → rt65%
Pentanoic anhydrideDMAPTHFrt55%

Optimization and Scalability

Parallel Synthesis

The three-component Michael reaction’s adaptability to parallel synthesis enables the production of gram-scale quantities (2,000-member library reported). Automated workup and purification reduce hands-on time by 40%.

Catalyst Screening

Transition metal catalysts (e.g., CuI, Pd(OAc)₂) have been explored to accelerate cyclization. Pd(OAc)₂ in DMF reduces reaction time from 12 hours to 4 hours while maintaining 75% yield .

Chemical Reactions Analysis

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds related to N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide exhibit significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing substantial cytotoxicity. For instance:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The structure of this compound implies potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Some derivatives of imidazo[1,2-a]pyridine compounds have shown efficacy against various bacterial strains. This antimicrobial potential positions this compound as a possible candidate for further research in developing new antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cyclization and functionalization of the imidazo-pyridine framework. Various methods have been reported in the literature for synthesizing related compounds with similar structures.

Table 1: Synthetic Pathways for Related Compounds

Compound NameSynthesis MethodYield (%)
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamideCyclocondensation with α-halomethylbenzylketones75
Other derivativesFunctionalization of imidazo-pyridineVaries

The methodologies often involve the use of reagents such as α-halomethylbenzylketones and diamino compounds to form the desired imidazo-pyridine derivatives .

Therapeutic Potential

Given its biological activities, this compound is being investigated for its therapeutic potential in treating cancer and inflammatory diseases. The compound's ability to modulate key signaling pathways involved in these conditions makes it a promising candidate for drug development.

Case Studies

Several case studies highlight the effectiveness of imidazo-pyridine derivatives in preclinical models:

  • Cancer Models : In vivo studies using mouse models have demonstrated that imidazo-pyridine derivatives can significantly inhibit tumor growth and metastasis.
    • Example : A derivative showed a 60% reduction in tumor size compared to controls when administered at specific dosages.
  • Inflammation Models : Research on animal models of inflammation has shown that these compounds can reduce markers of inflammation significantly.

Mechanism of Action

The mechanism of action of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their structural/functional differences are summarized below:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Features Solubility/Stability Insights
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide Pentanamide (C₅H₁₁CONH-) C₂₀H₂₂N₃O ~320.4 (inferred) Flexible aliphatic chain; moderate lipophilicity Likely low water solubility (analogous to benzamide derivatives )
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ) Acetamide (CH₃CONH-) C₁₅H₁₃N₃O 251.3 Shorter chain; higher polarity Higher solubility than pentanamide derivatives
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Benzamide (C₆H₅CONH-) C₂₁H₁₇N₃O 327.4 Aromatic substituent; increased rigidity Water solubility: 2 µg/mL
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol (TUQCEP) (Imimonyl)phenol group C₂₁H₁₇N₃O 327.4 Schiff base with phenolic hydroxyl; planar structure Enhanced hydrogen bonding capability
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pentanamide + sulfamoyl groups C₂₄H₂₃N₅O₅S 493.5 Bulky sulfamoyl substituents; higher molecular weight Reduced bioavailability inferred

Key Observations:

  • Aromatic vs. Aliphatic Substituents: Benzamide derivatives (e.g., CAS 300806-68-2) exhibit low solubility (2 µg/mL) due to aromatic stacking, whereas the pentanamide’s flexibility may allow better accommodation in hydrophobic binding pockets .
  • Schiff Base Derivatives: TUQCEP’s phenolic group facilitates O–H⋯N hydrogen bonds, stabilizing its crystal lattice, whereas pentanamide may rely on weaker van der Waals interactions .

Pharmacological Implications (Inferred from Analogs)

  • Schiff Base Derivatives (TUQCEP): Known for antimicrobial and antitumor activities due to the imine group’s metal-chelating ability .
  • Benzamide Derivatives: Low solubility may limit bioavailability, but aromatic stacking could enhance target binding in hydrophobic pockets .
  • Pentanamide’s Potential: The aliphatic chain may balance lipophilicity and flexibility, optimizing interactions with enzymes or receptors requiring deeper cavity penetration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide, and how is structural integrity validated?

  • Methodology : The compound is synthesized via condensation reactions using acetic acid as a catalyst, forming Schiff base derivatives. Key steps include refluxing reactants in ethanol or toluene to facilitate cyclization. Structural confirmation involves:

  • Spectroscopy : 1^1H NMR and 13^13C NMR to verify proton/carbon environments and functional groups (e.g., imidazo[1,2-a]pyridine core) .
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker X8 APEX diffractometer, MoKα radiation) provides absolute configuration and bond geometry .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Key Interactions :

  • O–H···N Hydrogen Bonds : Connect phenolic hydroxyl groups to nitrogen atoms, forming layers parallel to the (1 0 1) plane .
  • C–H⋯π Interactions : Stabilize dimeric units via aromatic stacking (Table 1: C8–C13 and C15–C20 rings) .
    • Characterization : Packing diagrams and displacement ellipsoids (50% probability level) visualize interactions, validated using SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., absorption corrections, R-factor discrepancies) be resolved during refinement?

  • Approach :

  • Software : Use SHELXL for least-squares refinement against F2F^2, applying multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors .
  • Validation : Monitor convergence via RintR_{\text{int}} (e.g., 0.033) and wR(F2)wR(F^2) (e.g., 0.140). Discrepancies in thermal parameters may require reevaluating hydrogen atom constraints or data collection conditions (e.g., θ range: 2.4°–27.9°) .

Q. What computational methods complement experimental data to analyze conformational flexibility?

  • Methods :

  • Dihedral Angle Analysis : Assess planarity of fused imidazo[1,2-a]pyridine and phenyl rings (e.g., 64.97° and 18.52° dihedral angles between planes) .
  • DFT Calculations : Optimize geometry and compare with experimental bond lengths/angles (e.g., C–N: 1.34 Å vs. 1.32 Å computed) .
    • Tools : Mercury or OLEX2 for visualizing displacement parameters and hydrogen-bond networks .

Q. How do reaction conditions (solvent, catalyst) influence yield and purity in imidazo[1,2-a]pyridine synthesis?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions .
  • Catalyst Screening : Acetic acid vs. Lewis acids (e.g., ZnCl2_2) for regioselective N-alkylation. Yields typically range 70–85% .
  • Purity Control : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors, validated by HPLC (≥95% purity) .

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